2-(4-methoxyphenyl)-3-(4-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(4-METHOXYPHENYL)-3-(4-PHENOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes methoxyphenyl and phenoxyphenyl groups attached to a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-(4-PHENOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-phenoxyaniline to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired tetrahydroquinazolinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-3-(4-PHENOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(4-METHOXYPHENYL)-3-(4-PHENOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-(4-PHENOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-N-(4-PHENOXYPHENYL)-4-QUINOLINECARBOXAMIDE
- 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}-N-(4-PHENOXYPHENYL)ACETAMIDE
Uniqueness
2-(4-METHOXYPHENYL)-3-(4-PHENOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its tetrahydroquinazolinone core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H22N2O3 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-phenoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H22N2O3/c1-31-21-15-11-19(12-16-21)26-28-25-10-6-5-9-24(25)27(30)29(26)20-13-17-23(18-14-20)32-22-7-3-2-4-8-22/h2-18,26,28H,1H3 |
InChI Key |
HWXGAXSEGKMXEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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